molecular formula C4H9NO6 B1589593 Ammonium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate CAS No. 3095-65-6

Ammonium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate

Cat. No.: B1589593
CAS No.: 3095-65-6
M. Wt: 167.12 g/mol
InChI Key: ZMFVLYPTTFPBNG-ZVGUSBNCSA-N
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Description

Ammonium hydrogen tartrate (C₄H₉NO₆), also known as ammonium bitartrate, is the ammonium salt of tartaric acid. It is a white crystalline solid with a molecular mass of 167.12 g/mol and a density of 1.601 g/mL . Its solubility in water is relatively low (1.88 g/100 mL at 20°C), increasing moderately with temperature . Structurally, it features a dihedral angle of 62° between the carboxylate groups, as observed in its crystal lattice .

Properties

CAS No.

3095-65-6

Molecular Formula

C4H9NO6

Molecular Weight

167.12 g/mol

IUPAC Name

azanium (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate

InChI

InChI=1S/C4H6O6.H3N/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);1H3/t1-,2-;/m1./s1

InChI Key

ZMFVLYPTTFPBNG-ZVGUSBNCSA-N

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[NH4+]

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)O)O.[NH4+]

boiling_point

Decomposes

Color/Form

Colorless, crystalline (sand-like) solid or white granule
White crystals
Crystals or white granules

density

1.601 g/cu cm

physical_description

White solid;  [Hawley] Soluble in water;  [MSDSonline]

Related CAS

3095-65-6

solubility

In water, 64 lbs per 100 lbs water at 70 °F
In water: 43.92 g soluble in 100 g H2O at 0 °C;  58.10 g soluble in 100 g H2O at 15 °C;  63.81 g soluble in 100 g H2O at 30 °C;  79.45 g soluble in 100 g H2O at 45 °C;  87.17 g soluble in 100 g H2O at 60 °C
Very slightly soluble in alcohol

vapor_pressure

7.1X10-16 mm Hg at 25 °C

Origin of Product

United States

Preparation Methods

Ammonia-Induced Precipitation from Organic Solvent Solutions

A patented recovery method (CN105152911A) describes a two-step process:

  • Formation of Ammonium Tartrate and Ammonium Hydrogen Tartrate:

    • Waste material containing tartaric acid is dissolved in an organic solvent (e.g., methanol, aqueous isopropanol, acetone mixtures).
    • Ammonia or ammoniacal liquor is added slowly to adjust the pH to approximately 6.0–7.0.
    • The reaction mixture is stirred for 3–5 hours at temperatures ranging from -5°C to 50°C.
    • Ammonium tartrate and ammonium hydrogen tartrate precipitate due to their low solubility in the organic solvent.
    • The solid mixture is separated by filtration and dried to yield a wet product mixture.
  • Acidification and Recovery of Tartaric Acid:

    • The wet ammonium tartrate mixture is redissolved in another organic solvent (acetone, 2-pentanone, n-hexyl alcohol/butanone mixtures).
    • Mineral acids such as concentrated hydrochloric acid, nitric acid, sulfuric acid (vitriol oil), or hydrogen chloride gas are slowly added to lower the pH to 1.5–2.5.
    • The acid converts ammonium salts back into tartaric acid, which dissolves in the organic solvent.
    • After stirring for 1.5–2.5 hours, the mixture is filtered to remove ammonium salts (e.g., ammonium chloride, nitrate, sulfate).
    • The filtrate is concentrated to recover high-purity tartaric acid.

This method is scalable and energy-efficient, with examples demonstrating recovery yields of 70–85% and product purities exceeding 99% (see Table 1).

Table 1: Representative Experimental Conditions and Outcomes from Patent CN105152911A

Embodiment Waste Material (kg) Solvent & Volume (L) Ammonia Addition Conditions pH After Ammonia Addition Stirring Time (h) Wet Product Mixture (kg) Acid Used & pH After Acidification Stirring Time (h) Recovered Tartaric Acid (kg) Purity (%)
1 300 Methanol 900 NH3 passed slowly at -5°C 6.0 3 350 HCl, pH 1.5 1.5 230 99.3
2 500 Aqueous isopropanol 2500 Ammoniacal liquor at 20°C 6.5 4 580 HNO3, pH 2.0 2 420 99.5
8 500 Methanol + methyln-hexyl ketone (1:3) 3000L NH3 passed at 45°C 6.5 4 585 Sulfuric acid, pH 2.0 2.5 410 99.5
9 400 Acetone + methyln-hexyl ketone (2:1) 2400L NH3 passed at 15°C 6.5 4 470 Not specified - - -

Synthesis via Reaction of Diammonium Tartrate with Tartaric Acid

Research literature indicates ammonium hydrogen tartrate can be synthesized by reacting diammonium tartrate with tartaric acid in aqueous or alcoholic media. This method involves:

  • Preparation of diammonium tartrate by neutralizing tartaric acid with ammonia.
  • Subsequent reaction of diammonium tartrate with an equimolar amount of tartaric acid.
  • Crystallization of ammonium hydrogen tartrate from the solution.

This approach is well-documented and provides a route to obtain crystalline ammonium hydrogen tartrate with controlled optical purity, especially when using chiral tartaric acid isomers.

4 Analytical and Practical Considerations

  • pH Control: The pH during ammonia addition is critical; optimal pH ranges between 6.0 and 7.0 to maximize precipitation of ammonium hydrogen tartrate without excessive solubility losses.
  • Temperature: Reaction temperatures from -5°C to 50°C influence solubility and reaction kinetics. Lower temperatures favor precipitation but may require longer stirring times.
  • Solvent Choice: Organic solvents with low boiling points (methanol, acetone, isopropanol mixtures) facilitate easy solvent recovery and reduce energy consumption.
  • Purity: The acidification step ensures conversion back to tartaric acid with purities above 99%, suitable for industrial applications.
  • Environmental Impact: The described methods produce minimal wastewater and utilize recyclable solvents, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ammonium hydrogen tartrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Food Industry

Functionality:

  • Stabilizer for Egg Whites: Ammonium hydrogen tartrate is commonly used in the food industry as a stabilizer for egg whites in meringues and soufflés. It helps to maintain the structure and volume of whipped egg whites during baking.
  • Acidulant: It acts as an acidulant in various food products, contributing to the flavor profile and enhancing the overall taste.

Case Study:
A study highlighted that incorporating ammonium hydrogen tartrate into cake batters improved the stability of whipped egg whites, resulting in cakes with better texture and volume .

Pharmaceutical Applications

Functionality:

  • Chiral Resolution: Ammonium hydrogen tartrate is utilized in the pharmaceutical industry for chiral resolution processes, aiding in the separation of enantiomers during drug synthesis.
  • Buffering Agent: It serves as a buffering agent in various pharmaceutical formulations, helping to maintain pH levels.

Case Study:
Research indicated that ammonium hydrogen tartrate could effectively resolve racemic mixtures of certain drugs, enhancing the yield of the desired enantiomer while minimizing waste .

Material Science

Functionality:

  • Electrolyte in Supercapacitors: Recent studies have explored the use of ammonium hydrogen tartrate-based electrolytes in aqueous supercapacitors, demonstrating their potential as environmentally friendly alternatives to conventional electrolytes.
  • Crystal Growth: The compound is also significant in crystal growth studies, where it serves as a model system for understanding crystallization processes.

Case Study:
An investigation into ammonium hydrogen tartrate as an electrolyte revealed that it exhibited favorable electrochemical properties, making it a promising candidate for energy storage applications .

Analytical Chemistry

Functionality:

  • Reagent in Analytical Methods: Ammonium hydrogen tartrate is employed as a reagent in various analytical methods, including titrations and spectrophotometric analyses.

Case Study:
A study demonstrated its effectiveness in complexometric titrations for determining metal ion concentrations, showcasing its utility in analytical chemistry labs .

Environmental Applications

Functionality:

  • Biodegradable Chelating Agent: Due to its biodegradable nature, ammonium hydrogen tartrate can be used as a chelating agent in environmental remediation processes.

Case Study:
Research showed that using ammonium hydrogen tartrate helped to mobilize heavy metals from contaminated soils, facilitating their removal and improving soil quality .

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
Food IndustryStabilizer for egg whitesImproved texture and volume
PharmaceuticalsChiral resolutionEnhanced yield of desired enantiomers
Material ScienceElectrolyte in supercapacitorsEnvironmentally friendly energy storage
Analytical ChemistryReagent in titrationsAccurate determination of metal ions
Environmental ScienceBiodegradable chelating agentEffective heavy metal mobilization

Mechanism of Action

The mechanism of action of ammonium 3-carboxy-2,3-dihydroxypropanoate involves its interaction with various molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and affecting their availability. This property is particularly useful in biochemical assays and industrial applications .

Comparison with Similar Compounds

Structural and Crystallographic Differences

Ammonium hydrogen tartrate is compared to other tartrate salts based on crystallographic parameters:

Compound Dihedral Angle (°) Key Structural Features
Ammonium hydrogen tartrate 62 Intramolecular H-bonds (O4–H14–O5: 2.32 Å)
Sodium D-tartrate dihydrate 69 Stronger H-bonding due to water coordination
Potassium hydrogen tartrate 57.3 Smaller angle enhances packing density
Tartaric acid 63 Neutral form with protonated carboxyl groups

Key Insight : The dihedral angle influences solubility and thermal stability. Ammonium hydrogen tartrate’s intermediate angle balances solubility and crystal rigidity, making it suitable for controlled-release pharmaceuticals .

Solubility and Reactivity

Compound Solubility in Water (g/100 mL, 20°C) Reactivity Profile
Ammonium hydrogen tartrate 1.88 Acidic salt; neutralizes bases exothermically
Ammonium tartrate 45.0 (0°C) Higher solubility supports biofermentation
Sodium tartrate 63.0 Alkaline salt; used in food stabilization
Potassium hydrogen tartrate 0.6 Low solubility ideal for baking powders

Functional Implications :

  • Acidic Reactivity: Reacts with bases, generating heat, but less vigorously than inorganic acids .
Biotechnology :
  • Lipid Synthesis: In Cunninghamella sp., ammonium tartrate at 1 g/L optimizes gamma linolenic acid yield, suggesting the hydrogen form’s higher acidity could alter microbial growth .
Radiation Dosimetry :
  • Ammonium tartrate outperforms alanine in EPR sensitivity (1.84–2.1× higher) and precision .

Thermoluminescence (TL) Properties

Tartrate-based compounds exhibit TL via π-π* transitions. Ammonium hydrogen tartrate’s TL behavior remains underexplored, but its nonaromatic structure and H-bonding network may reduce TL intensity compared to aromatic organics (e.g., coumarin) .

Biological Activity

Ammonium hydrogen tartrate, also known as cream of tartar, is a white crystalline compound with the chemical formula NH4C4H4O6\text{NH}_4\text{C}_4\text{H}_4\text{O}_6. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its unique biological activities. This article explores its biological activity, including its role in cell culture, crystal growth studies, and potential therapeutic applications.

  • Molecular Formula : C4H4O6NH4\text{C}_4\text{H}_4\text{O}_6\text{NH}_4
  • Molecular Weight : 174.17 g/mol
  • CAS Number : 868-14-4
  • Solubility : Soluble in water and alcohol, hygroscopic in nature.

1. Nitrogen Source in Cell Culture

Ammonium hydrogen tartrate serves as an essential nitrogen source in various biological applications, particularly in cell culture media. Its ability to provide nitrogen makes it valuable for the growth and maintenance of cells in vitro. Studies have shown that ammonium salts can enhance cell proliferation and metabolic activity, making them crucial for biotechnological applications .

2. Crystal Growth Studies

The compound is widely used in crystallography. Research indicates that ammonium hydrogen tartrate can influence the growth of single crystals, which are essential for X-ray diffraction studies. The microhardness of these crystals has been studied extensively, revealing that quenching processes can enhance their hardness and internal stress properties .

Study FocusFindings
Microhardness StudiesEnhanced hardness observed with quenching processes .
Crystal GrowthAmmonium hydrogen tartrate aids in forming high-quality crystals suitable for X-ray analysis .

3. Structural Investigations

Research has delved into the structural relationships between ammonium hydrogen tartrate and its alkali counterparts. These studies utilize techniques such as X-ray Absorption Near Edge Structure (XANES) to analyze phase transitions and electronic properties of the compounds .

Case Study 1: Protein Structural Analysis

In a study investigating protein structures, ammonium hydrogen tartrate was utilized to create optimal conditions for crystallization. The compound's properties allowed researchers to obtain high-resolution structures necessary for understanding protein function and interactions .

Case Study 2: Environmental Impact Assessment

An environmental assessment highlighted the potential effects of ammonium hydrogen tartrate on aquatic systems. The compound’s solubility raises concerns about its impact on water quality when released into ecosystems, necessitating further research into its ecological footprint .

Safety and Handling

While ammonium hydrogen tartrate is generally considered safe for laboratory use, it can cause irritation upon contact with skin or mucous membranes. Proper safety protocols should be followed to minimize exposure risks during handling.

Q & A

Basic Research Question

  • Gravimetric titration : Add sodium tartrate to suppress Pb(OH)2 precipitation in alkaline media. Optimize NH4OH concentration (0.17–0.92 mol/kg) and sodium tartrate (8.4–16.8 µmol/kg) via Box-Behnken experimental design to enhance robustness .
  • Calibration curves : Use UV-Vis spectroscopy (λmax ≈ 260 nm) with 10% ammonium tartrate as a stabilizing agent. Validate with spike-recovery tests (recovery ≥95%) .

How do AHT’s optical properties compare to other nonlinear optical (NLO) crystals?

Advanced Research Question
AHT exhibits moderate birefringence (Δn ≈ 0.05) and second harmonic generation (SHG) efficiency (~1.2× KDP).

  • Refractive index : Measure using prism coupling (n ≈ 1.561 at 589 nm) and compare with ammonium bicarbonate (n = 1.423) or anatase (n = 2.49–2.56) for material selection .
  • NLO testing : Use a Q-switched Nd:YAG laser (1064 nm) to quantify SHG output. Polarization microscopy reveals anisotropic light propagation .

What precautions are critical when handling AHT in synthetic chemistry workflows?

Basic Research Question

  • Contamination control : Avoid prolonged exposure to CO2, which forms ammonium bicarbonate. Store in desiccators with silica gel .
  • Waste management : Neutralize acidic byproducts (pH 6–8) before disposal. Use ion-exchange resins to recover NH4+ ions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ammonium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate
Reactant of Route 2
Ammonium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate

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